An In-depth Technical Guide to 3-(2-Bromophenyl)oxetan-3-amine hydrochloride: Synthesis, Properties, and Applications for the Research Professional
An In-depth Technical Guide to 3-(2-Bromophenyl)oxetan-3-amine hydrochloride: Synthesis, Properties, and Applications for the Research Professional
This guide provides a comprehensive technical overview of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride, a compound of increasing interest within medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, a detailed proposed synthesis protocol, and the potential applications of this unique oxetane-containing molecule. The inherent value of the oxetane motif as a bioisostere and its ability to modulate key physicochemical properties of drug candidates underpins the significance of this compound class.[1]
Introduction: The Strategic Value of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry.[1] Its incorporation into small molecules can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity when compared to more common functionalities like gem-dimethyl or carbonyl groups. The strained nature of the oxetane ring also influences the conformational preferences of a molecule, which can be strategically employed to enhance binding affinity to biological targets.[1] 3-(2-Bromophenyl)oxetan-3-amine hydrochloride represents a specific example of a 3-amino-3-aryloxetane, a scaffold that is being explored for its potential in developing novel therapeutics. The presence of the 2-bromophenyl substituent offers a handle for further chemical modification through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While comprehensive experimental data for 3-(2-Bromophenyl)oxetan-3-amine hydrochloride is not extensively available in peer-reviewed literature, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| Chemical Name | 3-(2-Bromophenyl)oxetan-3-amine hydrochloride | N/A |
| CAS Number | 1416323-20-0 | N/A |
| Molecular Formula | C₉H₁₁BrClNO | N/A |
| Molecular Weight | 264.55 g/mol | N/A |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in water, methanol, DMSO (Predicted) | N/A |
| Storage | Store at 2-8°C, protect from light and moisture | N/A |
Proposed Synthesis Protocol
While a specific, step-by-step synthesis protocol for 3-(2-Bromophenyl)oxetan-3-amine hydrochloride is not readily found in published literature, a robust and logical synthetic route can be proposed based on established methodologies for the preparation of analogous 3-aryl-3-aminooxetanes.[2][3] The most common and effective approach involves a multi-step sequence starting from oxetan-3-one.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for 3-(2-Bromophenyl)oxetan-3-amine hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(2-Bromophenyl)oxetan-3-ol
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To a solution of 2-bromo-iodobenzene (1.0 eq) in anhydrous THF at -78°C under an inert atmosphere, add n-butyllithium (1.0 eq) dropwise. Stir the mixture for 30 minutes to facilitate the halogen-metal exchange.
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Add a solution of oxetan-3-one (1.2 eq) in anhydrous THF dropwise to the freshly prepared 2-bromophenyllithium solution at -78°C.
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Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford 3-(2-bromophenyl)oxetan-3-ol.
Step 2: Synthesis of 3-Azido-3-(2-bromophenyl)oxetane
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To a solution of 3-(2-bromophenyl)oxetan-3-ol (1.0 eq) in toluene under an inert atmosphere, add diphenylphosphoryl azide (DPPA) (1.5 eq).
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Cool the mixture to 0°C and add 1,8-diazabicycloundec-7-ene (DBU) (1.5 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Dilute the reaction mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield 3-azido-3-(2-bromophenyl)oxetane.
Step 3: Synthesis of 3-(2-Bromophenyl)oxetan-3-amine
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Dissolve 3-azido-3-(2-bromophenyl)oxetane (1.0 eq) in methanol or ethyl acetate.
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Add palladium on carbon (10 mol%) to the solution.
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Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
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Concentrate the filtrate under reduced pressure to obtain the crude 3-(2-bromophenyl)oxetan-3-amine.
Step 4: Formation of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride
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Dissolve the crude 3-(2-bromophenyl)oxetan-3-amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
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Add a solution of hydrochloric acid in the corresponding solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
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The hydrochloride salt should precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(2-Bromophenyl)oxetan-3-amine hydrochloride.
Spectroscopic Characterization (Predicted)
While specific spectra are not publicly available, the following are the expected key features in the NMR and mass spectra of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride.
¹H NMR (in DMSO-d₆):
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Aromatic protons: Multiplets in the range of δ 7.2-7.8 ppm (4H).
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Oxetane methylene protons: Two sets of doublets or multiplets in the range of δ 4.5-5.0 ppm (4H), showing characteristic geminal and vicinal coupling.
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Amine protons: A broad singlet in the range of δ 8.5-9.5 ppm (3H, as -NH₃⁺).
¹³C NMR (in DMSO-d₆):
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Aromatic carbons: Signals in the range of δ 120-145 ppm, including the carbon bearing the bromine atom.
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Quaternary oxetane carbon (C-NH₃⁺): A signal in the range of δ 55-65 ppm.
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Oxetane methylene carbons: Signals in the range of δ 75-85 ppm.
Mass Spectrometry (ESI+):
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[M+H]⁺: Expected at m/z corresponding to the free base (C₉H₁₀BrNO), showing a characteristic isotopic pattern for bromine.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride make it an attractive building block for the synthesis of novel bioactive molecules.
Bioisosteric Replacement
The 3-aminooxetane moiety can serve as a bioisostere for other common functional groups in drug candidates, such as amides or other small heterocyclic rings. This substitution can lead to improved physicochemical properties without compromising biological activity.
Scaffold for Library Synthesis
The presence of the 2-bromophenyl group provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the rapid generation of a diverse library of analogs for SAR exploration.
Caption: Diversification of the core scaffold via cross-coupling reactions.
Potential Therapeutic Areas
While specific biological data for this compound is limited, related oxetane-containing molecules have shown activity in a range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1] The unique conformational constraints imposed by the oxetane ring can lead to high selectivity for specific enzyme or receptor targets.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-(2-Bromophenyl)oxetan-3-amine hydrochloride. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
3-(2-Bromophenyl)oxetan-3-amine hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural and physicochemical properties, imparted by the oxetane moiety, offer significant potential for the development of novel therapeutics. While detailed experimental data for this specific compound is not widely published, this guide provides a robust framework for its synthesis, characterization, and potential applications, empowering researchers to leverage its potential in their scientific endeavors.
References
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- Barreiro, G., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5183.
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12431-12489.
- Falcicchio, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Royal Society of Chemistry. Supporting Information for A Mild Catalytic Synthesis of 2-Oxazolines via Oxetane Ring-Opening: Rapid Access to A Diverse Family of Functionalized Molecules. Royal Society of Chemistry Website.
- Royal Society of Chemistry. Supporting Information for A Mild Catalytic Synthesis of 2-Oxazolines via Oxetane Ring-Opening: Rapid Access to A Diverse Family of Functionalized Molecules. Royal Society of Chemistry Website.
- Wiley-VCH. Supporting Information for A Highly Diastereoselective Synthesis of Substituted Oxetanes. Wiley Online Library.
- Semantic Scholar. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Dubois, M. A. J., et al. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry, 88(6), 3536-3549.
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PubChem. C9H10BrNO. PubChem Website. [Link]
- Stepan, A. F., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101.
- Stepan, A. F., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 13(12), 1147-1175.
- Google Patents. Synthetic method of 3-oxetanone.
- Wessjohann, L. A., et al. (2018). Oxetanes and Oxetan-3-ones.
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PubChem. C9H10BrNOS. PubChem Website. [Link]
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Macmillan Group. SUPPLEMENTARY INFORMATION. Princeton University Website. [Link]
- Huestis, M. P., et al. (2020). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. Journal of the American Chemical Society, 142(30), 13161-13169.
